1-(4-Aminophenyl)piperazin-2-one
Overview
Description
“1-(4-Aminophenyl)piperazin-2-one” is a chemical compound with the CAS Number: 1022128-82-0 . It has a molecular weight of 191.23 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antimicrobial and Antimycobacterial Activities
1-(4-Aminophenyl)piperazin-2-one and its derivatives exhibit significant antimicrobial and antimycobacterial activities. Compounds like 1,2,4-triazole derivatives containing a piperazine nucleus have been synthesized and evaluated for their antimicrobial properties. Specifically, these compounds demonstrated promising activities against bacterial strains such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, and various fungi. They also showed potential against Mycobacterium tuberculosis, indicating their relevance in treating bacterial and mycobacterial infections (Patel, Kumari, Rajani, & Chikhalia, 2012), (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007), (Goněc, Malík, Csöllei, Jampílek, Stolaříková, Solovič, Mikuš, Keltošová, Kollar, O'mahony, & Coffey, 2017).
Allosteric Enhancers and Antagonists
Piperazine derivatives have been synthesized and studied for their potential as allosteric enhancers of the A1 adenosine receptor. The variations in the substituents on the phenyl ring tethered to the piperazine are crucial for the allosteric enhancer activity, indicating the compound's potential in influencing receptor-mediated processes (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008). Additionally, certain derivatives were found to be potent antagonists at specific serotonin receptors, holding promise for therapeutic applications in neuropsychiatric disorders (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).
Catalytic and Synthetic Applications
Piperazine compounds serve as excellent catalysts for the synthesis of various pharmaceutical compounds. Their role in facilitating the synthesis of functionalized 2-amino-3-cyano-4H-pyrans and especially bis-pyrans compounds in an environmentally benign manner underlines their significance in green chemistry. The scalability of these catalysts for larger-scale synthesis makes them particularly valuable for industrial applications (Yousefi, Goli-Jolodar, & Shirini, 2018).
Anticancer Activities
This compound derivatives have been investigated for their anticancer activities. For instance, a heterocyclic compound derived from it showed significant in vitro anticancer activity against human bone cancer cell lines, and molecular docking studies indicated potential antiviral activity, highlighting its therapeutic potential in oncology and virology (Lv, Zhang, Wang, Pan, & Liu, 2019).
Safety and Hazards
Properties
IUPAC Name |
1-(4-aminophenyl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULQTIPGVGXHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695670 | |
Record name | 1-(4-Aminophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022128-82-0 | |
Record name | 1-(4-Aminophenyl)-2-piperazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022128-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Aminophenyl)piperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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